molecular formula C7H12FNO B8107980 rel-(3aS,4R,5R,6aR)-5-fluorooctahydrocyclopenta[c]pyrrol-4-ol

rel-(3aS,4R,5R,6aR)-5-fluorooctahydrocyclopenta[c]pyrrol-4-ol

Cat. No.: B8107980
M. Wt: 145.17 g/mol
InChI Key: HEVILJNXCLTNQZ-BDVNFPICSA-N
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Description

rel-(3aS,4R,5R,6aR)-5-fluorooctahydrocyclopenta[c]pyrrol-4-ol: is a fluorinated organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3aS,4R,5R,6aR)-5-fluorooctahydrocyclopenta[c]pyrrol-4-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Cyclization: Formation of the bicyclic core through intramolecular cyclization reactions.

    Fluorination: Introduction of the fluorine atom using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Hydroxylation: Introduction of the hydroxyl group at the desired position using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

rel-(3aS,4R,5R,6aR)-5-fluorooctahydrocyclopenta[c]pyrrol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LAH).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, m-CPBA

    Reduction: LAH, sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkanes or alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

rel-(3aS,4R,5R,6aR)-5-fluorooctahydrocyclopenta[c]pyrrol-4-ol has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates, particularly in the development of antiviral and anticancer agents.

    Materials Science: Utilized in the design of novel materials with unique electronic and optical properties.

    Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of rel-(3aS,4R,5R,6aR)-5-fluorooctahydrocyclopenta[c]pyrrol-4-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The hydroxyl group plays a crucial role in hydrogen bonding interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol
  • rel-(3aS,4R,6aR)-5-chlorooctahydrocyclopenta[c]pyrrol-4-ol

Uniqueness

rel-(3aS,4R,5R,6aR)-5-fluorooctahydrocyclopenta[c]pyrrol-4-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its non-fluorinated analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3aS,4R,5R,6aR)-5-fluoro-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO/c8-6-1-4-2-9-3-5(4)7(6)10/h4-7,9-10H,1-3H2/t4-,5+,6+,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVILJNXCLTNQZ-BDVNFPICSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2C(C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CNC[C@H]2[C@H]([C@@H]1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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